Urea Urea Urea is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, urea is formed in the liver via the urea cycle from ammonia and is the final end product of protein metabolism. Administration of urea elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.
Urea, also known as ur or carbamide, belongs to the class of organic compounds known as ureas. Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group. Urea exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Urea has been found throughout most human tissues, and has also been detected in most biofluids, including sweat, feces, urine, and blood. Within the cell, urea is primarily located in the mitochondria and cytoplasm. Urea exists in all eukaryotes, ranging from yeast to humans. Urea participates in a number of enzymatic reactions. In particular, Urea can be converted into urea; which is catalyzed by the enzyme urea transporter 2. Furthermore, Urea can be converted into urea; which is mediated by the enzyme urea transporter 2. Furthermore, Ornithine and urea can be biosynthesized from L-arginine; which is catalyzed by the enzyme arginase-1. Finally, Ornithine and urea can be biosynthesized from L-arginine through the action of the enzyme arginase-1. In humans, urea is involved in the ethacrynic Acid action pathway, the D-arginine and D-ornithine metabolism pathway, the glucose transporter defect (SGLT2) pathway, and the metolazone action pathway. Urea is also involved in several metabolic disorders, some of which include creatine deficiency, guanidinoacetate methyltransferase deficiency, the bendroflumethiazide action pathway, arginine: glycine amidinotransferase deficiency (agat deficiency), and the hyperprolinemia type I pathway. Urea has been found to be associated with several diseases known as bartter syndrome, type 4b, neonatal, with sensorineural deafness, meningitis, dimethylglycine dehydrogenase deficiency, and tuberculous meningitis; urea has also been linked to the inborn metabolic disorders including primary hypomagnesemia.
Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible.
Brand Name: Vulcanchem
CAS No.: 57-13-6
VCID: VC0033335
InChI: InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
SMILES: C(=O)(N)N
Molecular Formula: CH4N2O
NH2CONH2
CH4N2O
NH2CONH2
Molecular Weight: 60.056 g/mol

Urea

CAS No.: 57-13-6

Reference Standards

VCID: VC0033335

Molecular Formula: CH4N2O
NH2CONH2
CH4N2O
NH2CONH2

Molecular Weight: 60.056 g/mol

Urea - 57-13-6

CAS No. 57-13-6
Product Name Urea
Molecular Formula CH4N2O
NH2CONH2
CH4N2O
NH2CONH2
Molecular Weight 60.056 g/mol
IUPAC Name urea
Standard InChI InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
Standard InChIKey XSQUKJJJFZCRTK-UHFFFAOYSA-N
Impurities Cyanates are present as an impurity /American Research Products Co/
0.3-2.0 wt% of biuret is typically present in solid urea
SMILES C(=O)(N)N
Canonical SMILES C(=O)(N)N
Boiling Point Decomposes (NTP, 1992)
Decomposes
Colorform White crystals or powder
Tetragonal prisms
Density 1.34 at 68 °F (USCG, 1999)
1.3230 @ 20 °C/4 °C
g/cm³
Melting Point 275 °F (NTP, 1992)
132.7 °C
132 °C to 135 °C
132.70 °C
132°C
132.7-135 °C
Physical Description Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible.
DryPowder; DryPowder, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; PelletsLargeCrystals, OtherSolid, Liquid; WetSolid
Colourless to white, prismatic, crystalline powder or small, white pellets
Solid
WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Description Urea is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, urea is formed in the liver via the urea cycle from ammonia and is the final end product of protein metabolism. Administration of urea elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.
Urea, also known as ur or carbamide, belongs to the class of organic compounds known as ureas. Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group. Urea exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Urea has been found throughout most human tissues, and has also been detected in most biofluids, including sweat, feces, urine, and blood. Within the cell, urea is primarily located in the mitochondria and cytoplasm. Urea exists in all eukaryotes, ranging from yeast to humans. Urea participates in a number of enzymatic reactions. In particular, Urea can be converted into urea; which is catalyzed by the enzyme urea transporter 2. Furthermore, Urea can be converted into urea; which is mediated by the enzyme urea transporter 2. Furthermore, Ornithine and urea can be biosynthesized from L-arginine; which is catalyzed by the enzyme arginase-1. Finally, Ornithine and urea can be biosynthesized from L-arginine through the action of the enzyme arginase-1. In humans, urea is involved in the ethacrynic Acid action pathway, the D-arginine and D-ornithine metabolism pathway, the glucose transporter defect (SGLT2) pathway, and the metolazone action pathway. Urea is also involved in several metabolic disorders, some of which include creatine deficiency, guanidinoacetate methyltransferase deficiency, the bendroflumethiazide action pathway, arginine: glycine amidinotransferase deficiency (agat deficiency), and the hyperprolinemia type I pathway. Urea has been found to be associated with several diseases known as bartter syndrome, type 4b, neonatal, with sensorineural deafness, meningitis, dimethylglycine dehydrogenase deficiency, and tuberculous meningitis; urea has also been linked to the inborn metabolic disorders including primary hypomagnesemia.
Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible.
Solubility Soluble (NTP, 1992)
545000 mg/L (at 25 °C)
9.07 M
Very soluble in water; Soluble in ethanol
10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl
INSOL IN BENZENE; SOL IN ACETIC ACID
Sol in pyrimidine
In water, 5.45X10+5 mg/l @ 25 °C
545.0 mg/mL
Solubility in water: miscible
>9 [ug/mL]
Synonyms Aquacare; Aquadrate; B-I-K; Basodexan; Benural 70 Carbamide; Carbamimidic Acid; Carbonyl Diamide; Carmol 40; Keratinamin; Urepearl;
Vapor Pressure 1.20e-05 mmHg
1.2X10-5 mm Hg @ 25 °C
PubChem Compound 1176
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator